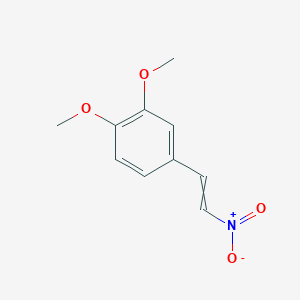
1,2-dimethoxy-4-(2-nitroethenyl)benzene
概要
説明
1,2-Dimethoxy-4-(2-nitroethenyl)benzene (C₁₀H₁₁NO₄; molecular weight: 209.2) is a nitro-substituted aromatic compound with a 1,2-dimethoxybenzene core and a 2-nitroethenyl group at the 4-position. It is identified by CAS numbers 4230-93-7 and 22568-47-4 . The compound’s structure features electron-donating methoxy groups and an electron-withdrawing nitroethenyl substituent, which may influence its reactivity, polarity, and biological activity.
準備方法
Preparation of the 1,2-Dimethoxybenzene Core
The synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene begins with the preparation of the 1,2-dimethoxybenzene (also known as ortho-dimethoxybenzene) core. This compound serves as the aromatic scaffold for subsequent functionalization.
Synthetic Routes for 1,2-Dimethoxybenzene
Pyrocatechol Methylation Method : Catechol (1,2-dihydroxybenzene) is reacted with methyl chloride in the presence of a strong base (e.g., sodium hydroxide) in aqueous medium under pressure (0.3–0.5 MPa) and elevated temperature (50–100°C) for 4–10 hours. This reaction yields 1,2-dimethoxybenzene after separation and purification steps. The molar ratios of reagents are typically 2–3:1 for both base to catechol and methyl chloride to catechol. This method is noted for its environmental friendliness, simplicity, and high yield (often exceeding 80%).
Guaiacol Method : Guaiacol (2-methoxyphenol) can be further methylated to introduce the second methoxy group, although this method is less commonly used industrially due to selectivity challenges.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base to catechol ratio | 2–3 : 1 | Strong base such as NaOH |
| Methyl chloride ratio | 2–3 : 1 | Alkylating agent |
| Temperature | 50–100 °C | Controlled for optimal yield |
| Pressure | 0.3–0.5 MPa | Autoclave conditions |
| Reaction time | 4–10 hours | Longer times improve yield |
| Yield | >80% | High yield, environmentally friendly |
Alternative and Related Synthetic Approaches
Catalytic Hydrogenation and Functional Group Transformations
For related nitro-substituted methoxybenzenes, catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure is employed to reduce nitro groups to amines, which can be further functionalized.
Although this is a downstream transformation, understanding these conditions is important for potential modifications of the nitroethenyl group.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of 1,2-dimethoxybenzene | Methylation of catechol | Catechol, methyl chloride, NaOH, 50–100°C, 0.3–0.5 MPa, 4–10 h | >80 | Environmentally friendly, high yield |
| 2. Introduction of nitroethenyl group | Henry reaction (nitroaldol condensation) | 1,2-dimethoxy-4-formylbenzene, nitromethane, K₂CO₃, ethanol, reflux | 40–60 | Requires purification, high purity |
| 3. Alternative substitution | Aromatic nucleophilic substitution | 2,4-dimethoxynitrobenzene, sodium t-butoxide, microwave, 110°C | ~87 | High selectivity, ortho-substitution |
| 4. Post-synthesis modification | Catalytic hydrogenation | Pd/C catalyst, H₂, room temp or mild heating | Variable | For related amine derivatives |
Research Findings and Practical Considerations
The methylation of catechol to 1,2-dimethoxybenzene is well-established with scalable industrial protocols emphasizing environmental safety and high yield.
The nitroethenyl group introduction via Henry reaction is sensitive to reaction conditions; temperature control and base selection are critical to maximize yield and minimize side products.
Purification typically involves chromatographic techniques to achieve >95% purity, essential for applications in medicinal chemistry and organic synthesis.
Storage of this compound requires inert atmosphere and cool, dark conditions due to air sensitivity and irritant properties.
化学反応の分析
1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .
類似化合物との比較
The following compounds share the 1,2-dimethoxybenzene backbone but differ in substituents at the 4-position, leading to variations in properties and applications:
Key Structural and Functional Differences:
Allyl/Propenyl (Methyl Eugenol): Imparts volatility and insect-attractant properties but introduces carcinogenicity concerns . Propynyl: Introduces a triple bond, altering electronic properties and increasing rigidity compared to ethenyl analogs .
The nitro group in the target compound may confer antimicrobial or herbicidal activity, as seen in other nitroaromatics, though direct evidence is lacking .
Physical Properties :
- The nitroethenyl group increases molecular weight (209.2) compared to allyl (178.23) or ethenyl (164.20) derivatives, affecting solubility and chromatographic behavior .
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.2 g/mol |
IUPAC名 |
1,2-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |
InChIキー |
SYJMYDMKPSZMSB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














